3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride
Description
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride is a heterocyclic compound featuring a triazole ring fused to a pyridine core. The difluoromethyl (-CF₂H) group at position 3 and the amine (-NH₂) at position 6 are key functional moieties. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. This compound is part of a broader class of [1,2,4]triazolo[4,3-a]pyridine derivatives, which are explored for their biological activity, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N4.ClH/c8-6(9)7-12-11-5-2-1-4(10)3-13(5)7;/h1-3,6H,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKSASRJCZZERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1N)C(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride typically involves multiple steps, starting with the formation of the triazolo[4,3-a]pyridine core. One common synthetic route includes the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a difluoromethylating agent under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using safer reagents, is often considered in industrial production to ensure sustainability and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride has various scientific research applications across multiple fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride are highlighted through comparisons with analogous compounds (Table 1).
Table 1: Comparative Analysis of Key [1,2,4]Triazolo[4,3-a]pyridine Derivatives
Key Observations
In contrast, the difluoromethyl (-CF₂H) group in the target compound balances lipophilicity and electronic effects . Aromatic vs. Aliphatic Substituents: The 4-fluorophenyl group () introduces aromatic bulk, favoring interactions with hydrophobic protein pockets, whereas the oxane group () improves solubility through hydrogen bonding.
Positional Isomerism :
- Trifluoromethyl at position 6 () versus difluoromethyl at position 3 alters steric and electronic profiles, impacting binding affinity in biological targets.
Saturation Effects :
- Saturated derivatives (e.g., 5,6,7,8-tetrahydro analog in ) exhibit reduced π-π stacking capability but increased solubility, making them preferable for aqueous formulations.
Functional Group Utility :
- The bromo-substituted compound () serves as a synthetic intermediate for cross-coupling reactions, unlike the target compound, which is tailored for direct pharmacological activity.
Biological Activity
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. The compound's unique structure suggests various pharmacological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C7H6F2N4·HCl
- Molecular Weight : 200.60 g/mol
- CAS Number : 1247060-64-5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of research include:
- Antifungal Activity : Studies have shown that derivatives of triazole compounds exhibit substantial antifungal properties. For instance, compounds similar to 3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine have demonstrated effective inhibition against several phytopathogenic fungi .
- Anticancer Potential : Research indicates that triazole derivatives can exhibit anticancer activity through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation. Molecular docking studies have suggested that these compounds can interact with specific targets within cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes such as xanthine oxidase (XO), which is crucial in purine metabolism and implicated in various diseases .
- Receptor Modulation : It has been noted that triazole compounds can modulate receptor activity in the central nervous system, which may have implications for treating neurological disorders .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
